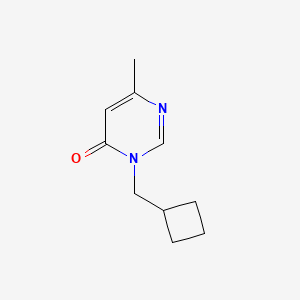
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one (CBM-6-MDP) is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. CBM-6-MDP has been studied extensively in the laboratory, and its structure and properties have been extensively characterized. CBM-6-MDP is a versatile compound that has been used in a variety of scientific and industrial applications, including drug synthesis and drug delivery.
Aplicaciones Científicas De Investigación
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been used in a variety of scientific research applications. It has been used in studies of the structure and properties of organic compounds, as well as in drug synthesis and drug delivery. 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has also been used in studies of the interactions between organic molecules and biological systems, as well as studies of the structure and function of enzymes.
Mecanismo De Acción
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is an organic compound that interacts with biological systems in a variety of ways. It has been shown to bind to specific receptors on the surface of cells, activating a cascade of biochemical reactions. 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has also been shown to interact with enzymes, altering their structure and function. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been shown to interact with proteins, altering their structure and function.
Biochemical and Physiological Effects
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to alter the structure and function of enzymes, as well as the structure and function of proteins. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been shown to interact with specific receptors on the surface of cells, activating a cascade of biochemical reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a versatile compound that is well-suited for use in laboratory experiments. It is relatively easy to synthesize in the laboratory and is widely available. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is relatively stable and can be stored for long periods of time. The main limitation of 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is that it is not water-soluble, which can limit its use in certain types of experiments.
Direcciones Futuras
The potential applications of 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one are vast and varied. In the future, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one could be used in the development of new drugs and drug delivery systems. It could also be used to study the structure and function of enzymes, as well as the interactions between organic molecules and biological systems. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one could be used to study the structure and function of proteins, as well as the interactions between proteins and other molecules. Finally, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one could be used to study the structure and function of receptors, as well as the interactions between receptors and other molecules.
Métodos De Síntesis
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one can be synthesized in the laboratory using a variety of methods. The most common method is a two-step reaction involving the reaction of cyclobutylmethyl bromide and 6-methyl-3,4-dihydropyrimidin-4-one. In the first step, cyclobutylmethyl bromide is reacted with 6-methyl-3,4-dihydropyrimidin-4-one in an aqueous solution of sodium hydroxide. This reaction produces the desired product, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one, in high yields.
Propiedades
IUPAC Name |
3-(cyclobutylmethyl)-6-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-5-10(13)12(7-11-8)6-9-3-2-4-9/h5,7,9H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMTYHUMELWMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B6430347.png)
![4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430356.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B6430368.png)
![N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6430377.png)
![1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole](/img/structure/B6430378.png)
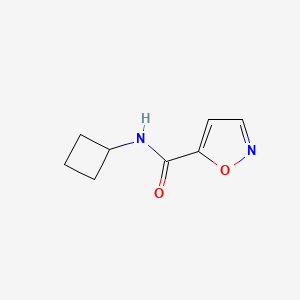
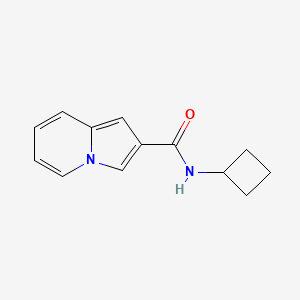

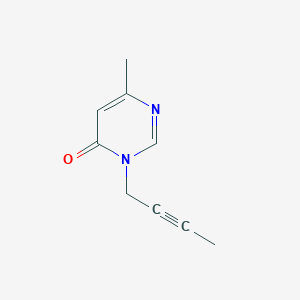
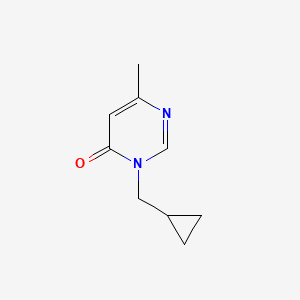
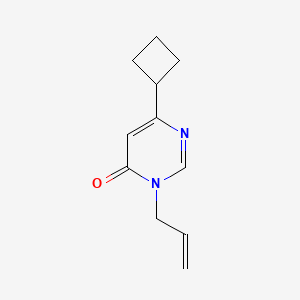
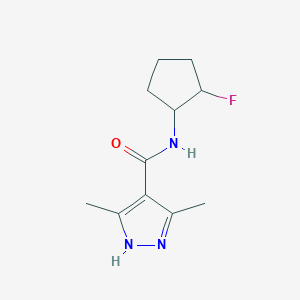
![4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B6430448.png)
![4-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430453.png)